N-(3-chlorobenzyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the piperidine ring: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced.
Functionalization of the core structure:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: shares structural similarities with other thienopyrimidine derivatives and piperidine-containing compounds.
Uniqueness
- The unique combination of functional groups and the specific arrangement of atoms in N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide confer distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25ClN4O2S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-4-2-6-19(12-16)21-15-34-23-22(21)29-26(30-25(23)33)31-10-8-18(9-11-31)24(32)28-14-17-5-3-7-20(27)13-17/h2-7,12-13,15,18H,8-11,14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
RJBJHYCAHFWBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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